molecular formula C6H3ClF3NO2 B3042149 3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride CAS No. 517920-77-3

3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride

Cat. No.: B3042149
CAS No.: 517920-77-3
M. Wt: 213.54 g/mol
InChI Key: LBYWKQKWBJMFKM-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride is a highly reactive acyl chloride derivative of the isoxazole heterocycle. Its structure features a methyl group at position 3, a trifluoromethyl group at position 5, and a carbonyl chloride moiety at position 4 of the isoxazole ring. This compound is primarily utilized in pharmaceutical and agrochemical synthesis due to its electrophilic carbonyl group, which facilitates nucleophilic substitution reactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO2/c1-2-3(5(7)12)4(13-11-2)6(8,9)10/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYWKQKWBJMFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189702
Record name 4-Isoxazolecarbonyl chloride, 3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517920-77-3
Record name 4-Isoxazolecarbonyl chloride, 3-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517920-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolecarbonyl chloride, 3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-5-(trifluoromethyl)isoxazole with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product .

Chemical Reactions Analysis

Amide Formation with Aromatic Amines

The compound reacts efficiently with aromatic amines to form substituted anilides. A key application is its use in synthesizing leflunomide , a disease-modifying antirheumatic drug (DMARD).

Reaction Pathway :

  • Acylation : The carbonyl chloride reacts with 4-trifluoromethylaniline (TFMA) in the presence of a tertiary amine base (e.g., triethylamine).

  • By-Product Mitigation : Reverse addition techniques minimize impurities like CATA (chloroacetyl trifluoromethyl aniline) to <0.0006% .

Key Conditions :

ParameterValue/RangeSolventYield (%)Purity (HPLC)
Temperature0–15°CToluene95–9899.8–100
Molar Ratio (TFMA)1:1 (acid chloride:TFMA)

This method eliminates isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) to <0.1% .

Hydrolysis to Carboxylic Acid

The acyl chloride undergoes hydrolysis under aqueous conditions to regenerate the parent carboxylic acid:

C6H3ClF3NO2+H2OC6H4F3NO3+HCl\text{C}_6\text{H}_3\text{ClF}_3\text{NO}_2+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_4\text{F}_3\text{NO}_3+\text{HCl}

Characteristics :

  • Boiling Point : 271.3°C

  • Stability : Enhanced by methyl and trifluoromethyl groups, which increase lipophilicity.

Large-Scale Production of Acyl Chloride

The compound is synthesized from 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid via thionyl chloride treatment:

Optimized Protocol :

StepReagent/ConditionSolventTemperatureOutcome
1Thionyl chloride (excess)TolueneRefluxHigh-purity acyl chloride (>95%)
2Crystallization0–5°CReduced isomeric impurities

Key advantages include avoiding distillation steps and achieving >99% HPLC potency in downstream products .

Stability and Handling

  • Storage : Requires anhydrous conditions due to moisture sensitivity .

  • Decomposition : Exothermic above 117.9°C .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 69399-79-7)
  • Structure : A 2-chloro-6-fluorophenyl group replaces the trifluoromethyl group at position 5.
  • Reactivity : The electron-withdrawing chloro and fluoro substituents on the phenyl ring slightly reduce electrophilicity compared to the trifluoromethyl group.
  • Applications: Reacts with (3-aminophenyl)-acetic acid methyl ester in the presence of pyridine and DMAP to form intermediates for bioactive molecules .
3-Phenyl-4-(trifluoromethyl)isoxazole-5-carbonyl chloride
  • Structure : A phenyl group at position 3 and trifluoromethyl at position 4.
  • Applications : Used in agrochemicals and as a building block for herbicides due to its stability .
5-Methylisoxazole-4-carbonyl chloride (CAS 67305-24-2)
  • Structure : Lacks the trifluoromethyl group, with only a methyl group at position 5.
  • Reactivity : Less electron-withdrawing substituents result in lower reactivity compared to the target compound.
  • Applications: Key intermediate in Leflunomide synthesis, an immunosuppressive drug .
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
  • Structure : A carboxylate ester replaces the carbonyl chloride, with a 4-fluorophenyl group at position 3.
  • Reactivity : The ester group is less reactive than acyl chloride, requiring harsher conditions for nucleophilic substitution.
  • Applications : Used in pilot-scale pharmaceutical synthesis, particularly where ester stability is advantageous .

Physical and Chemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity Features
3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride C₇H₄ClF₃NO₂ 241.56 Not reported High electrophilicity due to -CF₃ and -COCl
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride C₁₂H₇Cl₂FNO₂ 302.10 Not reported Moderate reactivity; used in amino ester couplings
5-Methylisoxazole-4-carbonyl chloride C₆H₅ClNO₂ 158.56 Not reported Lower reactivity; Leflunomide precursor
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate C₁₂H₁₀FNO₃ 235.21 Not reported Ester stability limits reactivity

Biological Activity

3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique isoxazole ring with a methyl group at the 3-position and a trifluoromethyl group at the 5-position. Its molecular formula is C₇H₄ClF₃N₂O, and it has a molecular weight of approximately 210.57 g/mol. The trifluoromethyl group enhances its lipophilicity, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways and cellular processes.
  • Cell Signaling Modulation : It may modulate cell signaling pathways, influencing gene expression and cellular metabolism.
  • Membrane Permeability : The presence of the trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Activity TypeTarget OrganismsObserved Effects
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth

These findings suggest that the compound could serve as a candidate for developing new antimicrobial agents, with mechanisms involving interactions with DNA and critical cellular components leading to microbial growth inhibition.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit cyclooxygenase enzymes (COX-2), indicating potential anti-inflammatory effects. This activity suggests its utility in treating inflammatory diseases .

Anticancer Activity

Recent investigations have highlighted the compound's anticancer potential. Studies on cancer cell lines such as MCF-7 (breast cancer) have shown promising results:

  • Cell Viability : The compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells, indicating moderate cytotoxicity.
  • Mechanism of Action : Further studies revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and programmed cell death .

Case Studies

  • In Vitro Evaluation : A study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis.
  • Animal Models : In vivo studies conducted on mice demonstrated the compound's ability to reduce tumor size in xenograft models, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing 3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride in laboratory settings?

  • Methodological Answer : Store the compound in airtight containers below 4°C to prevent hydrolysis or decomposition. Avoid exposure to moisture, heat, and direct sunlight. Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and fume hoods, during handling. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A two-step approach is often used:

Isoxazole ring formation : React hydroxylamine derivatives with β-keto esters under acidic conditions to form the isoxazole core.

Chlorination : Treat the carboxylic acid intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate the acyl chloride. Optimize reaction temperature (typically 50–80°C) and stoichiometry to minimize side reactions .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and trifluoromethyl group integrity.
  • FT-IR to detect characteristic carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.
  • HPLC-MS to assess purity and detect hydrolyzed byproducts (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the methyl and trifluoromethyl groups may reduce reactivity with bulky nucleophiles. Monitor reaction kinetics via in situ IR or LC-MS to optimize coupling efficiency with substrates like peptides or heterocycles .

Q. What strategies mitigate hydrolysis during its application in aqueous or protic environments?

  • Methodological Answer : Use aprotic solvents (e.g., DMF, THF) and low temperatures (0–5°C) to slow hydrolysis. For aqueous-phase reactions, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility and reactivity. Pre-activate the compound with coupling agents like HATU or EDC to stabilize the acyl intermediate .

Q. How can researchers investigate its potential as a glutamate receptor modulator?

  • Methodological Answer : Design in vitro assays using cloned ionotropic glutamate receptors (e.g., AMPA, NMDA subtypes). Perform electrophysiological recordings (patch-clamp) on transfected HEK293 cells to evaluate changes in ion channel activity. Compare binding affinity via competitive displacement assays with radiolabeled ligands (e.g., [³H]CNQX for AMPA receptors) .

Q. What computational methods predict its stability under varying pH and temperature conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model hydrolysis pathways. Simulate energy barriers for acyl chloride decomposition at different pH levels. Validate predictions experimentally using accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁸O) aid in mechanistic studies of its reactions?

  • Methodological Answer : Synthesize isotopically labeled derivatives to track reaction pathways. For example, use ¹⁸O-labeled water in hydrolysis experiments to confirm oxygen incorporation into the carboxylic acid product. Analyze isotope distribution via mass spectrometry or NMR to elucidate kinetic isotope effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride

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